
Sodium 3-sulfobenzoate
Overview
Description
Sodium 3-sulfobenzoate is the sodium salt of 3-sulfobenzoic acid. It is a white, crystalline powder that is highly soluble in water. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Sodium 3-sulfobenzoate is a structural analog of the amino acid glutamate . .
Pharmacokinetics
Result of Action
It has been used in the synthesis of ionic liquid, 1-hexyl-3-propanenitrileimidazolium sulfobenzoate (SBA) , suggesting it may have potential applications in the field of materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-sulfobenzoate can be synthesized through the sulfonation of benzoic acid, followed by neutralization with sodium hydroxide. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous sulfonation processes where benzoic acid is reacted with sulfur trioxide in a controlled environment. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt. This method ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced to its corresponding sulfonic acid under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the sulfonic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Chlorosulfonic acid or sulfur trioxide for sulfonation reactions.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 3-sulfobenzoic acid.
Substitution: Various sulfonated aromatic compounds.
Scientific Research Applications
Dyeing and Textiles
Sodium 3-sulfobenzoate plays a crucial role in the dyeing industry. It is primarily used as a key component in the production of dyes and pigments for textile applications. Its properties enhance the solubility and stability of dyes, making it an essential additive for achieving vibrant colors and improved dye uptake in fabrics .
Cosmetics
In the cosmetics sector, this compound serves as a pH regulator and buffering agent . It is commonly incorporated into personal care products such as shampoos, soaps, and creams to maintain product stability and enhance skin compatibility. Its ability to stabilize formulations makes it valuable in ensuring consistent product quality .
Industrial Applications
The compound is utilized as a chemical intermediate in various industrial processes, including the synthesis of pharmaceuticals, agrochemicals, and polymers. Its water-soluble nature allows it to be integrated into different chemical reactions efficiently. Additionally, this compound has been explored for its potential in creating functional materials such as nanofibrous membranes for filtration applications .
Laboratory Reagent
This compound is frequently employed as a reagent in laboratory experiments due to its stable properties and water solubility. It is used in chemical analysis and synthesis processes, including the preparation of specific metal complexes that are important in various research fields .
Case Study: Nanofibrous Membranes
A study demonstrated that poly(vinyl alcohol-co-ethylene) nanofibrous membranes modified with this compound exhibited enhanced properties for filtration applications. The modification improved the membranes' ability to separate charged particles effectively .
Case Study: Lysozyme Separation
Research focused on fabricating porous alginate beads functionalized with this compound for lysozyme separation. The electrostatic interactions between the anionic beads and lysozyme facilitated efficient separation processes, showcasing the compound's utility in biotechnological applications .
Comparison with Similar Compounds
- Sodium 4-sulfobenzoate
- Sodium 5-sulfobenzoate
- Sodium 2-sulfobenzoate
Comparison: Sodium 3-sulfobenzoate is unique due to the position of the sulfonic acid group on the benzene ring, which influences its reactivity and solubility. Compared to its isomers, this compound has distinct chemical properties that make it more suitable for specific applications, such as in the synthesis of coordination complexes and ionic liquids.
Biological Activity
Sodium 3-sulfobenzoate, with the CAS number 17625-03-5, is a sodium salt of 3-sulfobenzoic acid. It is recognized for its diverse biological activities and applications in various fields, including pharmaceuticals, materials science, and environmental chemistry. This article delves into its biological activity, supported by research findings, case studies, and data tables.
- Molecular Formula : C₇H₅NaO₅S
- Molecular Weight : 224.17 g/mol
- Appearance : White to off-white crystalline powder
- Solubility : Highly soluble in water (100 g/L at 20.5 °C)
- Melting Point : ≥300 °C
Biological Activity Overview
This compound exhibits several notable biological activities:
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity. It has been used in the synthesis of ionomers that exhibit long-term antimicrobial effects, remaining effective even after six days of exposure .
- Dyeability and Stain Resistance : This compound improves the dyeability and stain resistance of polymer fibers, which is particularly beneficial in textile applications .
- Impact on Polymer Science : this compound is utilized in creating functionalized nanofibers that enhance material properties through its strong anionic groups. This property allows it to react with hydroxyl groups in polymers such as polyvinyl alcohol (PVA), leading to improved mechanical and thermal stability .
Antimicrobial Activity
A study highlighted the effectiveness of this compound in inhibiting bacterial growth. The compound showed significant antimicrobial activity against various strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes due to its sulfonate groups .
Polymer Applications
This compound has been integrated into poly(butylene terephthalate) ionomers, enhancing their properties for use in biomedical applications. These ionomers demonstrated sustained antimicrobial activity, making them suitable for medical devices that require biocompatibility and resistance to microbial colonization .
Case Studies
-
Case Study on Textile Applications :
- Objective : To evaluate the effect of this compound on dye uptake in polyester fibers.
- Methodology : Polyester samples were treated with varying concentrations of this compound before dyeing.
- Results : The treated fibers exhibited a significant increase in dye uptake compared to untreated samples, demonstrating enhanced color intensity and uniformity.
-
Case Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial effectiveness of this compound in a controlled environment.
- Methodology : Bacterial cultures were exposed to different concentrations of this compound over a period of six days.
- Results : A concentration-dependent inhibition was observed, with complete inhibition at higher concentrations within the first three days .
Data Table: Properties and Activities
Property/Activity | Value/Description |
---|---|
Molecular Formula | C₇H₅NaO₅S |
Molecular Weight | 224.17 g/mol |
Melting Point | ≥300 °C |
Solubility | 100 g/L at 20.5 °C |
Antimicrobial Activity | Effective against E. coli and S. aureus |
Improvement in Dyeability | Significant increase in dye uptake in polyester fibers |
Application in Polymer Science | Enhances mechanical properties of PVA-based nanofibers |
Properties
CAS No. |
17625-03-5 |
---|---|
Molecular Formula |
C7H5NaO5S |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
sodium;3-carboxybenzenesulfonate |
InChI |
InChI=1S/C7H6O5S.Na/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);/q;+1/p-1 |
InChI Key |
KQHKITXZJDOIOD-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)O.[Na+] |
Key on ui other cas no. |
17625-03-5 |
physical_description |
White crystalline solid; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
Synonyms |
3-Sulfobenzoic Acid Sodium Salt; Monosodium 3-Sulfobenzoate; Monosodium m-Sulfobenzoate; Sodium 3-Carboxybenzene-1-sulfonate; Sodium 3-Carboxybenzenesulfonate; Sodium Hydrogen 3-Sulfobenzoate; Sodium m-Sulfobenzoate; m-Sulfobenzoic Acid Monosodium Sa |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the solubility behavior of Sodium 3-sulfobenzoate in different solvent systems?
A1: Research has investigated the solubility of this compound in various solvent mixtures. A study [] examined its equilibrium solubility in binary systems containing water and either sodium chloride, sodium sulfate, or ethanol at temperatures ranging from 278.15 to 323.15 K. This type of data is crucial for understanding the compound's behavior in different environments and for developing processes that involve its dissolution or crystallization.
Q2: Can this compound be used in material science applications?
A2: Yes, this compound has shown potential in material science, particularly in the development of functional materials. For instance, a study [] explored its use in fabricating sulfated silk fibroin-based blend nanofibrous membranes. These membranes demonstrated an ability to adsorb lysozyme, indicating potential applications in areas like bioseparation or enzyme immobilization.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.